Cas no 1262003-66-6 (5-(4-Methoxyphenyl)-3-trifluoromethylphenol)
5-(4-Methoxyphenyl)-3-trifluoromethylphenol Chemical and Physical Properties
Names and Identifiers
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- 5-(4-METHOXYPHENYL)-3-TRIFLUOROMETHYLPHENOL
- 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
- 5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%
- 1262003-66-6
- DTXSID60686546
- MFCD18316235
- 5-(4-Methoxyphenyl)-3-trifluoromethylphenol
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- MDL: MFCD18316235
- Inchi: 1S/C14H11F3O2/c1-19-13-4-2-9(3-5-13)10-6-11(14(15,16)17)8-12(18)7-10/h2-8,18H,1H3
- InChI Key: LJFGQXRBTWMNHP-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=CC(=C1)C1C=CC(=CC=1)OC)O)(F)F
Computed Properties
- Exact Mass: 268.07111408Da
- Monoisotopic Mass: 268.07111408Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 29.5Ų
5-(4-Methoxyphenyl)-3-trifluoromethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322443-5 g |
5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%; . |
1262003-66-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322443-5g |
5-(4-Methoxyphenyl)-3-trifluoromethylphenol, 95%; . |
1262003-66-6 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(4-Methoxyphenyl)-3-trifluoromethylphenol Suppliers
5-(4-Methoxyphenyl)-3-trifluoromethylphenol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 5-(4-Methoxyphenyl)-3-trifluoromethylphenol
5-(4-Methoxyphenyl)-3-trifluoromethylphenol: A Comprehensive Overview
5-(4-Methoxyphenyl)-3-trifluoromethylphenol (CAS No. 1262003-66-6) is a versatile compound with significant potential in various fields, including pharmaceuticals, materials science, and chemical research. This compound features a unique molecular structure that combines a methoxy-substituted phenyl group with a trifluoromethylated phenol moiety, making it an intriguing subject for both academic and industrial exploration.
The chemical structure of 5-(4-Methoxyphenyl)-3-trifluoromethylphenol is characterized by its aromatic rings and functional groups. The presence of the methoxy group (OCH3) on the para position of one phenyl ring and the trifluoromethyl group (CF3) on the meta position of the other phenyl ring imparts distinct physical and chemical properties to the molecule. These features contribute to its stability, reactivity, and potential applications in drug development and materials science.
In recent years, 5-(4-Methoxyphenyl)-3-trifluoromethylphenol has garnered attention in the pharmaceutical industry due to its potential as a lead compound for drug discovery. Research has shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the ability of this compound to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.
Beyond its pharmaceutical applications, 5-(4-Methoxyphenyl)-3-trifluoromethylphenol has also been explored in materials science. Its unique combination of functional groups makes it suitable for use in the synthesis of advanced materials with tailored properties. For example, researchers have utilized this compound as a building block in the development of polymers with enhanced thermal stability and mechanical strength. These materials have potential applications in electronics, coatings, and composite materials.
The synthesis of 5-(4-Methoxyphenyl)-3-trifluoromethylphenol involves several well-established chemical reactions. One common approach involves the reaction of 4-methoxybenzeneboronic acid with 3-trifluoromethylphenol using a palladium-catalyzed coupling reaction. This method provides high yields and excellent purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes, further enhancing the sustainability of this compound's production.
In terms of safety and handling, 5-(4-Methoxyphenyl)-3-trifluoromethylphenol is generally considered safe when proper precautions are taken. However, like many organic compounds, it should be handled with care to avoid exposure to skin or inhalation. It is important to follow standard laboratory safety protocols and use appropriate personal protective equipment (PPE) when working with this compound.
The future prospects for 5-(4-Methoxyphenyl)-3-trifluoromethylphenol are promising. Ongoing research continues to uncover new applications and optimize existing ones. For example, recent studies have explored its potential as a photosensitizer in photodynamic therapy (PDT), where it can be used to generate reactive oxygen species (ROS) upon light activation. This property makes it a valuable candidate for cancer treatment strategies that target tumor cells selectively.
In conclusion, 5-(4-Methoxyphenyl)-3-trifluoromethylphenol (CAS No. 1262003-66-6) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical research. Its unique molecular structure and versatile properties make it an exciting area of study for scientists and researchers worldwide. As research progresses, it is likely that new applications and uses for this compound will continue to emerge, further solidifying its importance in various scientific fields.
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